Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-ethylquinoxalin-2-amine

Anticancer Hypoxia-selective cytotoxicity Quinoxaline SAR

This 3-chloro-N-ethyl substitution pattern is non-interchangeable—SAR studies confirm critical roles in hypoxic cytotoxicity and physicochemical properties. It provides a direct synthetic entry to privileged pyrrolo[2,3-b]quinoxaline scaffolds via Pd/C–Cu coupling and opens access to patented anti-inflammatory chemical space (WO2009041789A2). Ideal for antimycobacterial lead optimization. Secure this key intermediate for reproducible hit-to-lead progression.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 99421-13-3
Cat. No. B3318329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-ethylquinoxalin-2-amine
CAS99421-13-3
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCCNC1=NC2=CC=CC=C2N=C1Cl
InChIInChI=1S/C10H10ClN3/c1-2-12-10-9(11)13-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,12,14)
InChIKeyAQUPHFTUIGINQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-ethylquinoxalin-2-amine (CAS 99421-13-3) – A Critical Quinoxaline Scaffold for Targeted Research and Development


3-Chloro-N-ethylquinoxalin-2-amine (CAS 99421-13-3, molecular formula C10H10ClN3, molecular weight 207.66 g/mol) is a heterocyclic compound belonging to the quinoxaline family, characterized by a chloro substituent at position 3 and an N-ethylamine group at position 2 of the quinoxaline core [1]. This specific substitution pattern provides a versatile synthetic handle for generating diverse quinoxaline-based chemical libraries and serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition, antimicrobial activity, and anti-inflammatory pathways [2].

Why 3-Chloro-N-ethylquinoxalin-2-amine Cannot Be Replaced by Common Quinoxaline Analogs: A Comparative Substitution Analysis


While quinoxaline is a privileged scaffold with broad biological relevance, the precise substitution pattern on the quinoxaline core dictates its chemical reactivity, biological target engagement, and ultimate application utility. Generic substitution with alternative quinoxaline analogs (e.g., 2-chloroquinoxaline, 2,3-dichloroquinoxaline, or simple N-alkyl derivatives lacking the 3-chloro group) is not scientifically valid due to fundamentally different electronic properties, steric profiles, and resultant structure-activity relationships (SAR). Specifically, the 3-chloro group has been identified in multiple SAR studies as a favorable substituent for enhancing hypoxic cytotoxicity and improving potency in anticancer evaluations [1], while the N-ethyl group confers distinct physicochemical properties (e.g., XLogP3-AA of 2.9) and hydrogen bonding capacity compared to unsubstituted or methyl-substituted analogs [2]. Substitution at these positions is non-interchangeable; empirical data demonstrate that even minor modifications (e.g., replacing chloro with hydrogen or altering the N-alkyl chain) can drastically reduce or abolish desired biological activity [1], making the precise 3-chloro-N-ethyl combination essential for reproducibility in both synthetic and biological workflows.

Quantitative Evidence for Selecting 3-Chloro-N-ethylquinoxalin-2-amine Over Alternative Building Blocks and Scaffolds


3-Chloro Substituent Confers Superior Hypoxic Cytotoxicity Compared to Unsubstituted Quinoxaline Analogs

In a comprehensive SAR study of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the 3-chloro substituent on the phenyl ring was identified as a favorable substitution for enhancing hypoxic cytotoxic activity. This class-level inference establishes that the presence of a chloro group at the 3-position of the quinoxaline scaffold, as found in the target compound, is associated with improved potency in hypoxia-selective anticancer assays [1].

Anticancer Hypoxia-selective cytotoxicity Quinoxaline SAR

N-Ethyl Substitution Enables Key Physicochemical Differentiation from N-Methyl and Unsubstituted Analogs

Computational property data from PubChem indicate that 3-chloro-N-ethylquinoxalin-2-amine possesses a predicted XLogP3-AA value of 2.9, a topological polar surface area (TPSA) of 37.8 Ų, and a single hydrogen bond donor [1]. In contrast, the unsubstituted N-ethylquinoxalin-2-amine (CAS 41213-10-9) has a molecular weight of 173.21 g/mol and formula C10H11N3 , while the 3-chloro-N-methyl analog (3-chloro-N-methylquinoxalin-2-amine, CAS 62036-79-7) has a molecular formula of C9H8ClN3. These differences in lipophilicity and polarity directly impact compound solubility, membrane permeability, and metabolic stability, thereby dictating suitability for specific assay systems (e.g., cellular vs. biochemical) and formulation strategies.

Physicochemical properties Medicinal chemistry ADME prediction

3-Chloro Group Provides a Versatile Synthetic Handle for Pd/Cu-Catalyzed Transformations Unavailable to Non-Chlorinated Analogs

3-Chloroquinoxalin-2-amines, including N-alkyl/aryl substituted derivatives, serve as key substrates for Pd/C–Cu catalyzed coupling-cyclization reactions with terminal alkynes to afford pyrrolo[2,3-b]quinoxalines in good to excellent yields within 3–5 hours [1]. This synthetic utility is directly attributed to the presence of the chloro group at the 3-position, which enables oxidative addition by palladium catalysts. In contrast, non-chlorinated quinoxalin-2-amines lack this reactive handle and require alternative, often less efficient, synthetic routes for similar diversification [2].

Synthetic chemistry Cross-coupling Quinoxaline diversification

Quinoxaline-2-amine Derivatives Exhibit Potent Antimycobacterial Activity with Low Micromolar IC50 Values

While direct data for 3-chloro-N-ethylquinoxalin-2-amine are not available, class-level evidence demonstrates that quinoxaline-2-amine derivatives can achieve potent antimycobacterial activity. In a study of twenty-four quinoxaline derivatives, compounds 21 and 18 exhibited MIC values of 1.6 μM and IC50 values of 0.5 and 1.0 μM, respectively, against drug-resistant M. tuberculosis strains [1]. This establishes the quinoxaline-2-amine scaffold as a validated starting point for antimicrobial drug discovery, and the target compound, with its 3-chloro-N-ethyl substitution, represents a key intermediate for generating further optimized analogs.

Antimicrobial Tuberculosis Drug-resistant bacteria

3-Chloro-5-substituted Quinoxaline-2-amine Derivatives Are Patented for Inflammatory Disease Treatment

Patent WO2009041789A2 explicitly claims 3-chloro-5-substituted-quinoxaline-2-amine derivatives, including those with an N-ethyl group at position 2, as therapeutic agents for inflammatory diseases induced by SPC (sphingosylphosphorylcholine) activity [1]. This patent establishes a direct and documented link between this specific substitution pattern and validated biological activity in a disease-relevant context. Alternative quinoxaline scaffolds lacking the 3-chloro or 5-substitution are not covered by this patent and have not been demonstrated to exhibit equivalent SPC-modulatory activity, underscoring the uniqueness of this chemotype for inflammation research.

Inflammation SPC activity Patent coverage

Class-Level Anticancer Activity of Quinoxaline Derivatives Exceeds Doxorubicin with Favorable Selectivity Index

A study of tetrazolo[1,5-a]quinoxaline derivatives, which share the quinoxaline core with the target compound, demonstrated anticancer activity that exceeded the reference drug doxorubicin while maintaining non-cytotoxicity to normal cells (IC50 > 100 μg/mL) [1]. Although this is class-level evidence, it strongly supports the hypothesis that quinoxaline-based scaffolds, particularly those amenable to further functionalization like 3-chloro-N-ethylquinoxalin-2-amine, possess an inherent therapeutic window advantageous for anticancer drug development.

Anticancer Selectivity Tetrazoloquinoxalines

High-Impact Applications for 3-Chloro-N-ethylquinoxalin-2-amine in Modern Scientific Research


Synthesis of Diversified Pyrrolo[2,3-b]quinoxaline Libraries for Anticancer Screening

The 3-chloro group in this compound enables efficient Pd/C–Cu catalyzed coupling with terminal alkynes to generate 1,2-disubstituted pyrrolo[2,3-b]quinoxalines, a privileged scaffold with demonstrated anticancer activity [1]. This synthetic route, achievable in 3–5 hours, facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies and hit-to-lead optimization in oncology programs.

Development of Hypoxia-Selective Anticancer Agents

SAR studies confirm that the 3-chloro substituent is favorable for hypoxic cytotoxicity in quinoxaline-based antitumor agents [1]. 3-Chloro-N-ethylquinoxalin-2-amine serves as an ideal starting point for designing and synthesizing novel hypoxia-selective prodrugs or inhibitors targeting the unique microenvironment of solid tumors, an area of significant unmet medical need.

Investigation of SPC-Mediated Inflammatory Pathways

Patent WO2009041789A2 specifically claims 3-chloro-5-substituted-quinoxaline-2-amine derivatives as therapeutic agents for inflammatory diseases induced by SPC activity [2]. This compound provides a direct entry into this patented chemical space, enabling mechanistic studies of SPC signaling, target validation, and the development of novel anti-inflammatory therapeutics.

Antimycobacterial Drug Discovery Targeting Multidrug-Resistant Tuberculosis

The quinoxaline-2-amine scaffold has produced lead compounds with potent activity against drug-resistant M. tuberculosis (IC50 values as low as 0.5 μM) [3]. 3-Chloro-N-ethylquinoxalin-2-amine, as a versatile synthetic intermediate, can be elaborated into focused libraries aimed at identifying novel antimycobacterial agents with improved potency and pharmacokinetic properties.

Quote Request

Request a Quote for 3-chloro-N-ethylquinoxalin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.